

# 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

## chemical structure and properties

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### Compound of Interest

**Compound Name:** 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

**Cat. No.:** B1384412

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An In-Depth Technical Guide to **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one**: A Cornerstone for Modern Drug Discovery

## Introduction: The Thieno[3,2-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system of profound interest. Its structural architecture, featuring a thiophene ring fused to a pyrimidine ring, renders it a bioisostere of purine, the fundamental nitrogenous base found in nucleic acids like DNA and RNA.<sup>[1][2]</sup> This mimicry allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes.<sup>[1]</sup> Consequently, this scaffold has become a fertile ground for the development of novel therapeutic agents, with derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1][2]</sup> The most notable application has been in oncology, where these compounds have been successfully engineered as potent kinase inhibitors.<sup>[1]</sup>

This guide focuses on a key intermediate within this chemical family: **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one**. The strategic placement of the bromine atom provides a reactive handle for extensive chemical modification, establishing this molecule as a versatile building block for synthesizing complex, biologically active compounds.

# Core Compound Profile: 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

**7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** is a solid organic compound that serves as a crucial starting material in multi-step organic syntheses. Its structure is characterized by the fused thienopyrimidine core, a bromine substituent on the thiophene ring, and a keto group on the pyrimidine ring.

Chemical Structure:

Caption: Chemical structure of **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one**.

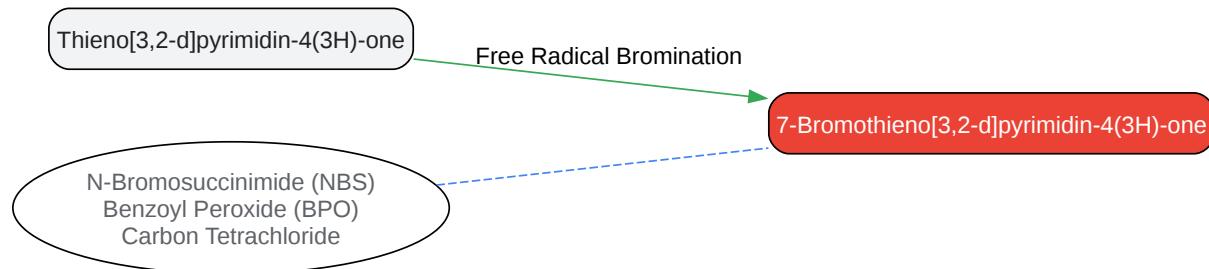
Physicochemical Properties

Property	Value	Source
CAS Number	31169-25-2	<a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub> OS	<a href="#">[3]</a>
Molar Mass	231.07 g/mol	<a href="#">[3]</a>
Density (Predicted)	2.18 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point (Predicted)	452.7 ± 30.0 °C	<a href="#">[3]</a>
Flash Point (Predicted)	227.6 °C	<a href="#">[3]</a>
Refractive Index (Predicted)	1.854	<a href="#">[3]</a>

## Synthesis and Reactivity

The synthesis of **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** is typically achieved through the direct bromination of the parent thieno[3,2-d]pyrimidin-4(3H)-one core. This electrophilic substitution reaction targets the electron-rich thiophene ring.

Synthetic Workflow Diagram



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Caption: Synthetic pathway to **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one**.

## Experimental Protocol: Synthesis via Bromination

This protocol describes a common method for the synthesis of **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** using N-Bromosuccinimide (NBS) as the brominating agent.<sup>[3]</sup>

### Materials:

- Thieno[3,2-d]pyrimidin-4(1H)-one
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) (initiator)
- Carbon tetrachloride (CCl<sub>4</sub>)
- Petroleum ether
- Ethyl acetate

### Procedure:

- To a reaction vessel, add thieno[3,2-d]pyrimidin-4(1H)-one and 30 mL of carbon tetrachloride.

- Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the mixture.
- Heat the reaction mixture to 60 °C and maintain for 7 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent by distillation under reduced pressure.
- Purify the resulting crude product using column chromatography with a solvent system of petroleum ether and ethyl acetate (10:1 v/v).
- The final product is obtained as a light-yellow solid.<sup>[3]</sup>

An alternative approach involves carrying out the bromination at 90 °C and adding the bromine in two portions over a 24-hour interval, which has been reported to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione in high yields (90-95%).<sup>[4]</sup>

## Chemical Reactivity and Strategic Importance

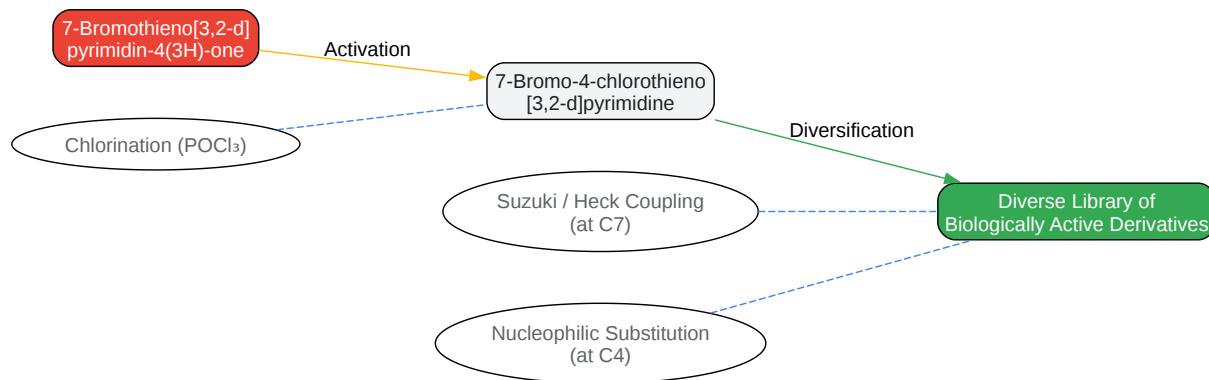
The true value of **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** in drug discovery lies in its reactivity.

- C7-Position (Bromine): The bromine atom is an excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.<sup>[4][5]</sup> This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the core scaffold.
- C4-Position (Keto/Enol Tautomer): The keto group at the C4 position can be converted into a more reactive 4-chloro substituent by treatment with reagents like phosphorus oxychloride (POCl<sub>3</sub>).<sup>[4][6]</sup> This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols. This functionalization is critical for modulating the compound's physicochemical properties and biological activity.<sup>[7]</sup>

# Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.<sup>[1]</sup> The 7-bromo intermediate is instrumental in building libraries of compounds for screening against various biological targets.

## Workflow for Derivative Synthesis



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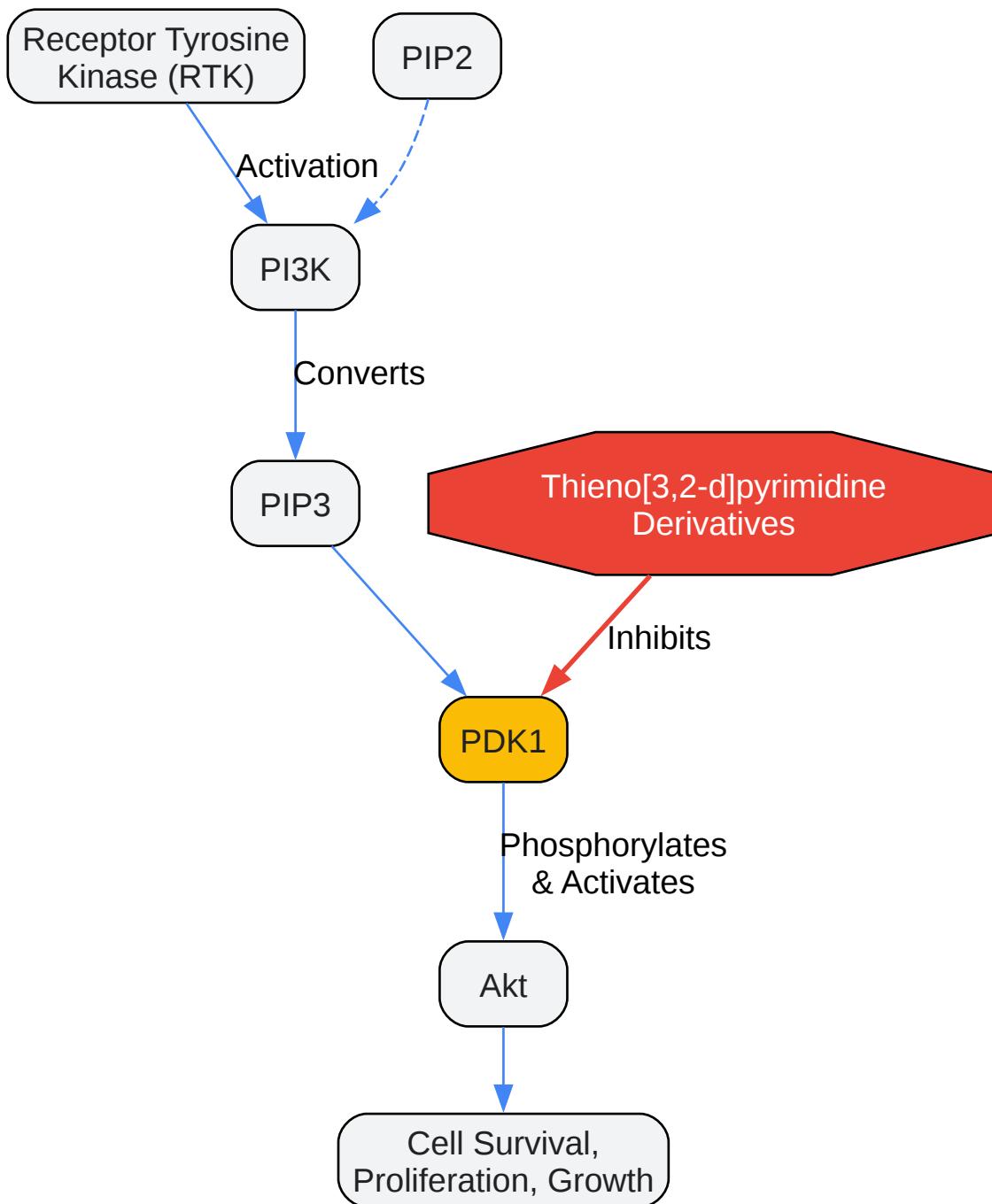
Caption: Diversification strategy using **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one**.

## Anticancer Activity

Derivatives of the thieno[3,2-d]pyrimidine core have shown significant antiproliferative activity against various cancer cell lines.<sup>[4]</sup> Halogenated derivatives, in particular, have been found to induce apoptosis in leukemia L1210 cells.<sup>[4]</sup> The core is a key component in the development of inhibitors for several kinases crucial to cancer progression.

- PDK1 Inhibitors: A fragment-based screening approach identified the thieno[3,2-d]pyrimidin-4(3H)-one scaffold as a foundation for developing potent inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).<sup>[8]</sup> PDK1 is a key component of the PI3K/Akt signaling pathway, which is often deregulated in cancer.<sup>[6]</sup>
- EGFR Inhibitors: Novel thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant, which is associated with resistance to certain cancer therapies.<sup>[9]</sup>
- PIM Kinase Inhibitors: Benzothienopyrimidinones, a related class of compounds, have been discovered as potent, highly selective, and orally bioavailable inhibitors of PIM kinases, which are overexpressed in various tumors.<sup>[10]</sup>

### PI3K/Akt/PDK1 Signaling Pathway



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Caption: Inhibition of the PI3K/Akt pathway by Thienopyrimidine-based PDK1 inhibitors.

## Other Therapeutic Areas

The utility of this scaffold extends beyond oncology.

- Antimalarial Agents: 4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of the *Plasmodium* parasite.[\[7\]](#)
- 17 $\beta$ -HSD2 Inhibitors: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17 $\beta$ -hydroxysteroid dehydrogenase type 2 (17 $\beta$ -HSD2), an enzyme implicated in diseases like osteoporosis.[\[11\]](#)

## Conclusion and Future Directions

**7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent reactivity, coupled with the proven biological relevance of the thienopyrimidine scaffold, makes it an invaluable starting point for the synthesis of novel, potent, and selective therapeutic agents.

Future research will likely focus on several key areas:

- Novel Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods.
- Expanded Chemical Space: Utilizing advanced synthetic methodologies to explore previously inaccessible chemical space around the core.
- New Biological Targets: Screening libraries derived from this scaffold against a wider range of biological targets to uncover new therapeutic applications.
- Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The continued exploration of **7-Bromothieno[3,2-d]pyrimidin-4(3H)-one** and its derivatives promises to yield new insights into disease biology and deliver innovative medicines to address unmet medical needs.

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